molecular formula C8H7Cl2N3S B11964554 Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- CAS No. 88141-08-6

Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-

Cat. No.: B11964554
CAS No.: 88141-08-6
M. Wt: 248.13 g/mol
InChI Key: JWTQZQFPOKSWPZ-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- is a chemical compound with the molecular formula C8H7Cl2N3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 2,6-dichlorophenyl ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide in the presence of a suitable solvent such as ethanol. The reaction is catalyzed by an acid, commonly glacial acetic acid, and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound can also induce apoptosis in cancer cells by disrupting their cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: A precursor in the synthesis of Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-.

    2,6-Dichlorobenzaldehyde: Another precursor used in the synthesis.

    Hydrazinecarbothioamide derivatives: Compounds with similar structures but different substituents on the phenyl ring.

Uniqueness

Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- is unique due to the presence of the 2,6-dichlorophenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

[(2,6-dichlorophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQZQFPOKSWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353256
Record name Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88141-08-6
Record name Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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